molecular formula C17H24N6O2 B4688612 1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B4688612
M. Wt: 344.4 g/mol
InChI Key: WOZSQTUYLIQDSA-BQYQJAHWSA-N
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Description

1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of heterocyclic compounds known as triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific structure of this compound includes a purine core fused with a triazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the purine core. One common method involves the use of enamines and enolates as synthons, which are treated with reagents like DMF-DMA or MeONa to form the triazine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of microwave-assisted synthesis and solid-phase synthesis can enhance the efficiency and scalability of the production process . These methods allow for precise control over reaction conditions, leading to consistent and high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine derivatives .

Mechanism of Action

The mechanism of action of 1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its unique combination of a purine core and a triazine ring. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-7-8-9-23-15-18-13-12(14(24)21(6)16(25)20(13)5)22(15)10-11(19-23)17(2,3)4/h7-8H,9-10H2,1-6H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZSQTUYLIQDSA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 3
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 4
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 5
Reactant of Route 5
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 6
Reactant of Route 6
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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